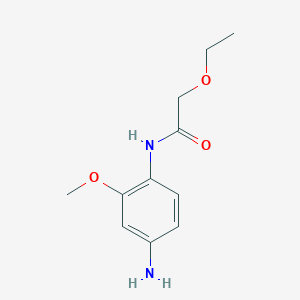
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide, also known as AMEPEP, is an organic compound with a wide range of applications in scientific research. AMEPEP is an amide-based compound with a large number of potential uses in the laboratory, including as a reagent for the synthesis of other compounds, as a biocatalyst, and as a drug target.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide is not yet fully understood. However, it is believed that the compound acts as an agonist at certain receptors, such as the muscarinic acetylcholine receptors. It is also believed that the compound may act as an inhibitor of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound may have a range of effects on the body, including an increase in heart rate, an increase in blood pressure, an increase in respiration, an increase in alertness, and an increase in muscle contraction.
Advantages and Limitations for Lab Experiments
The advantages of using N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide in laboratory experiments include its accessibility, its low cost, and its low toxicity. The compound is readily available and can be easily synthesized in the laboratory. Additionally, the compound is relatively inexpensive and has low toxicity.
The limitations of using this compound in laboratory experiments include its limited solubility in water and its instability in the presence of light and heat. The compound is not very soluble in water and can be easily degraded in the presence of light and heat.
Future Directions
The potential future directions for the use of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide in scientific research include its use as a drug target, its use as a biocatalyst, its use in the synthesis of other compounds, its use as an imaging agent, its use as a biomarker, and its use as an immunomodulator. Additionally, further research into the mechanism of action of this compound and its biochemical and physiological effects could lead to the development of new drugs or therapies.
Synthesis Methods
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide can be synthesized from the reaction of 5-amino-2-methylphenol and 4-ethylphenol in the presence of an acid catalyst. The reaction is carried out in a two-step process, first forming the amide bond between the two molecules and then hydrolyzing the product to form this compound. The reaction is typically carried out at temperatures of around 80°C and in an inert atmosphere. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to reduce the acidity of the reaction.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide has a wide range of potential applications in scientific research. It can be used as a reagent for the synthesis of other compounds, as a biocatalyst, and as a drug target.
This compound has been used in the laboratory as a reagent for the synthesis of other compounds. It can be used as a starting material for the synthesis of other amides, as well as for the synthesis of other organic compounds.
This compound has also been used as a biocatalyst in the laboratory. It has been used in the synthesis of peptides and proteins, as well as for the synthesis of other organic compounds.
Finally, this compound has been used as a drug target in the laboratory. It has been used as a model for the study of drug-receptor interactions, as well as for the study of drug metabolism and pharmacokinetics.
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-ethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-14-6-9-16(10-7-14)22-13(3)18(21)20-17-11-15(19)8-5-12(17)2/h5-11,13H,4,19H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRNBNSLDNLMCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide](/img/structure/B1317985.png)








